UC2288

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

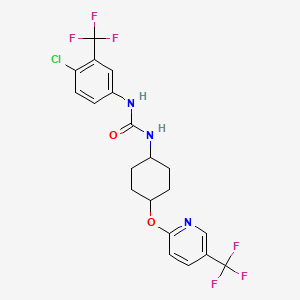

1-[4-chloro-3-(trifluoromethyl)phenyl]-3-[4-[5-(trifluoromethyl)pyridin-2-yl]oxycyclohexyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClF6N3O2/c21-16-7-4-13(9-15(16)20(25,26)27)30-18(31)29-12-2-5-14(6-3-12)32-17-8-1-11(10-28-17)19(22,23)24/h1,4,7-10,12,14H,2-3,5-6H2,(H2,29,30,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISPSOOYSNVVMMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NC(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F)OC3=NC=C(C=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClF6N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

UC2288: A Technical Guide to a Novel p21 Attenuator for Cancer Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

UC2288 is a novel small molecule inhibitor that has demonstrated significant potential as a p21 attenuator, offering a promising avenue for cancer therapy and research.[1][2][3][4] Developed as a structural analog of the multi-kinase inhibitor sorafenib, this compound exhibits a more selective mechanism of action by downregulating p21 (also known as CDKN1A or WAF1) expression at the mRNA level, independent of the tumor suppressor p53.[1][2][4] This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data from various studies, detailed experimental protocols for its evaluation, and visualizations of the relevant signaling pathways.

Introduction to this compound

This compound was identified as a potent attenuator of p21, a cyclin-dependent kinase inhibitor (CKI) that plays a crucial role in cell cycle regulation, apoptosis, and senescence.[1][3] Unlike its predecessor sorafenib, this compound does not inhibit Raf kinases or the VEGFR2 kinase, indicating a more specific and targeted activity profile.[2][4] Its ability to decrease p21 levels independently of p53 makes it a valuable tool for studying p21's function in various cancer types, including those with mutated or deficient p53.[1][2][4]

Mechanism of Action

This compound primarily functions by reducing the transcription of the CDKN1A gene, which codes for the p21 protein. This leads to a subsequent decrease in p21 protein levels.[1][2] Notably, this action is independent of p53, a common upstream regulator of p21.[1][2][4] The exact molecular target of this compound that leads to the transcriptional repression of p21 is still under investigation. Importantly, this compound has been shown to have minimal effect on the stability of the p21 protein itself.[1][2][4]

Quantitative Data

The following tables summarize the quantitative data on the efficacy of this compound in various cancer cell lines.

Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | Parameter | Value (µM) | Reference |

| Kidney Cancer Cell Lines | Kidney Cancer | GI50 | ~10 | [1][4] |

| NCI-60 Panel | Various | GI50 | ~10 | [1] |

| Kelly | Neuroblastoma | IC50 | 4.3 - 53.9 | [5][6] |

| SH-SY5Y | Neuroblastoma | IC50 | 4.3 - 53.9 | [5][6] |

| SK-N-DZ | Neuroblastoma | IC50 | 4.3 - 53.9 | [5][6] |

| BE(2)-C | Neuroblastoma | IC50 | 4.3 - 53.9 | [5][6] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Cancer Type | Treatment | Outcome | Reference |

| Athymic nude (NCr nu/nu) mice with HCT116 and ACHN cancer cells | Colon and Kidney Cancer | This compound (15 mg/kg, p.o., 3 times/week for 4 weeks) + Imetelstat | Synergistic inhibition of tumor growth | [2] |

| MPTP-induced C57BL6 Parkinson's disease mice model | N/A (Neuroinflammation model) | This compound (10 mg/kg, i.p., 4 times in 7 days) | Ameliorated MPTP-induced PD progression by inhibiting neuroinflammation | [2] |

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

The following diagram illustrates the proposed mechanism of action for this compound in attenuating p21 expression.

Experimental Workflow for Evaluating this compound

This diagram outlines a typical workflow for assessing the efficacy of this compound.

Detailed Experimental Protocols

Cell Viability Assay (MTT/MTS)

This protocol is used to assess the effect of this compound on the viability and proliferation of cancer cells.

Materials:

-

Cancer cell lines of interest

-

This compound (dissolved in DMSO)

-

96-well plates

-

Complete culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

-

Solubilization solution (for MTT assay, e.g., DMSO or a detergent-based solution)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium. A vehicle control (DMSO) should also be prepared.

-

Remove the existing medium from the wells and replace it with the medium containing different concentrations of this compound or the vehicle control.

-

Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).

-

For MTT assay: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Then, add the solubilization solution to dissolve the formazan crystals.

-

For MTS assay: Add the combined MTS/PES solution to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at the appropriate wavelength (typically 570 nm for MTT and 490 nm for MTS) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the GI50 or IC50 value.

Western Blot Analysis for p21 Protein Levels

This protocol is used to determine the effect of this compound on p21 protein expression.

Materials:

-

Cells treated with this compound

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against p21

-

Primary antibody against a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the treated and control cells in lysis buffer on ice.

-

Determine the protein concentration of each lysate using a protein assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against p21 overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Incubate the membrane with the chemiluminescent substrate.

-

Detect the signal using an imaging system.

-

Strip the membrane (if necessary) and re-probe with the loading control antibody.

-

Quantify the band intensities to determine the relative p21 protein levels.

Reverse Transcription Quantitative PCR (RT-qPCR) for p21 mRNA Levels

This protocol is used to quantify the changes in p21 mRNA expression following this compound treatment.

Materials:

-

Cells treated with this compound

-

RNA extraction kit

-

Reverse transcription kit

-

qPCR master mix (e.g., SYBR Green or TaqMan)

-

Primers for p21 and a reference gene (e.g., GAPDH or ACTB)

-

qPCR instrument

Procedure:

-

Extract total RNA from treated and control cells using an RNA extraction kit.

-

Assess the quality and quantity of the extracted RNA.

-

Synthesize cDNA from the RNA using a reverse transcription kit.

-

Set up the qPCR reaction with the qPCR master mix, primers for p21 and the reference gene, and the synthesized cDNA.

-

Run the qPCR reaction in a qPCR instrument.

-

Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in p21 mRNA expression, normalized to the reference gene.

Immunoprecipitation (IP) for p21 Interacting Proteins

This protocol can be used to investigate if this compound affects the interaction of p21 with other proteins.

Materials:

-

Cells treated with this compound

-

IP lysis buffer

-

Primary antibody against p21 for IP

-

Protein A/G magnetic beads or agarose beads

-

Wash buffer

-

Elution buffer

-

SDS-PAGE and Western blot reagents

Procedure:

-

Lyse the treated and control cells in IP lysis buffer.

-

Pre-clear the lysates with beads to reduce non-specific binding.

-

Incubate the pre-cleared lysates with the p21 antibody overnight at 4°C.

-

Add the protein A/G beads to capture the antibody-protein complexes.

-

Wash the beads several times with wash buffer to remove non-specifically bound proteins.

-

Elute the protein complexes from the beads using elution buffer.

-

Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against potential p21 interacting partners.

Conclusion

This compound represents a significant advancement in the development of selective p21 attenuators. Its p53-independent mechanism of action provides a unique tool for cancer research, particularly in tumors with compromised p53 function. The data presented in this guide highlight its potential as a therapeutic agent, both as a monotherapy and in combination with other treatments. The detailed protocols provided herein will enable researchers and drug development professionals to effectively evaluate and further explore the therapeutic utility of this compound. Further investigation into the precise molecular target of this compound and its long-term in vivo effects will be crucial for its clinical translation.

References

- 1. A novel p21 attenuator which is structurally related to sorafenib - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. researchgate.net [researchgate.net]

- 4. A novel p21 attenuator which is structurally related to sorafenib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | The cyclin dependent kinase inhibitor p21Cip1/Waf1 is a therapeutic target in high-risk neuroblastoma [frontiersin.org]

- 6. The cyclin dependent kinase inhibitor p21Cip1/Waf1 is a therapeutic target in high-risk neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

UC2288: A Technical Guide to its Downstream Signaling Pathways in Cancer

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

UC2288 has emerged as a promising small molecule inhibitor with specific activity against p21 (CDKN1A), a key regulator of cell cycle progression and apoptosis. Structurally related to the multi-kinase inhibitor sorafenib, this compound exhibits a more selective mechanism of action, primarily targeting p21 expression at the transcriptional or post-transcriptional level, independent of p53 status.[1][2][3][4] This targeted activity makes this compound a valuable tool for cancer research and a potential candidate for therapeutic development. This document provides a comprehensive overview of the known downstream signaling pathways affected by this compound, supported by quantitative data, detailed experimental methodologies, and visual pathway diagrams.

Core Mechanism of Action: p21 Attenuation

The principal and most well-documented mechanism of this compound is the attenuation of p21. Unlike its parent compound sorafenib, this compound does not inhibit Raf kinases or VEGFR2, indicating a more focused activity profile.[1][3][4]

The key characteristics of this compound's effect on p21 are:

-

Transcriptional/Post-Transcriptional Regulation: this compound decreases p21 mRNA levels.[1][2] The precise mechanism of this transcriptional or post-transcriptional regulation is still under investigation.

-

p53-Independence: The reduction in p21 occurs in both p53 wild-type and p53 mutant cancer cell lines, suggesting a mechanism that bypasses this critical tumor suppressor.[1][2]

-

Minimal Impact on Protein Stability: Studies have shown that this compound has a minimal effect on the degradation rate of the p21 protein itself.[1][2]

By downregulating p21, which can have anti-apoptotic functions when localized in the cytoplasm, this compound promotes apoptosis in cancer cells.[3][5]

Modulation of Pro-Survival and Proliferation Pathways

Beyond its primary effect on p21, this compound has been shown to influence other critical signaling cascades involved in cancer cell survival and proliferation.

Inhibition of the EGFR/ERK Pathway

In nasopharyngeal carcinoma (NPC) cells, this compound has been demonstrated to inhibit the phosphorylation of both the Epidermal Growth Factor Receptor (EGFR) and its downstream effector, Extracellular signal-regulated kinase (ERK).[6][7] This suggests that in certain cancer contexts, this compound may exert anti-tumor effects through the EGFR/ERK pathway, which is a well-established driver of cell proliferation and survival.[6] The structural similarity of this compound to sorafenib, a known ERK signaling inhibitor, provides a rationale for this off-target effect.[6]

Activation of the PI3K/Akt Pathway and Autophagy

Interestingly, in some cellular contexts, the inhibition of p21 by this compound can lead to the activation of the PI3K/Akt signaling pathway.[8] This activation has been linked to the induction of Reactive Oxygen Species (ROS)-mediated autophagy.[8] While the PI3K/Akt pathway is often associated with pro-survival signals, its activation in this context appears to trigger a self-destructive autophagic process, contributing to the anti-tumor effects of this compound. This highlights the complex and context-dependent nature of cellular responses to p21 inhibition.

Quantitative Data Summary

The following tables summarize the reported quantitative effects of this compound across various cancer cell lines and experimental conditions.

Table 1: Kinase Inhibitory Activity of this compound vs. Sorafenib

| Kinase Target | This compound IC50 (nM) | Sorafenib IC50 (nM) | This compound % Inhibition at 10 µM |

| c-Raf | > 10,000 | 13 ± 2 | 0 |

| B-RafV600E | > 10,000 | 45 ± 5 | Not Reported |

| VEGFR2 | > 10,000 | Not Reported | 0 |

| Data from Wettersten et al. (2013).[1] |

Table 2: In Vitro Anti-proliferative Activity of this compound

| Cell Line | Cancer Type | Metric | Value (µM) |

| Kidney Cancer Cell Lines | Renal Cell Carcinoma | GI50 | ~10 |

| Kelly | Neuroblastoma | IC50 | 4.3 - 53.9 (range across 8 cell lines) |

| CNE-2 | Nasopharyngeal Carcinoma | Apoptotic Cells (72h) | Concentration-dependent increase |

| 5-8F | Nasopharyngeal Carcinoma | Apoptotic Cells (72h) | Concentration-dependent increase |

| Data from Wettersten et al. (2013)[1], and other sources.[5][9] |

Experimental Protocols

This section details the methodologies for key experiments cited in the literature on this compound.

Cell Viability and Proliferation Assays

-

TCA (Trichloroacetic Acid) Assay:

-

Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Treatment: Cells are treated with various concentrations of this compound or vehicle control (DMSO) for a specified duration (e.g., 72 hours).

-

Fixation: The supernatant is discarded, and cells are fixed with 10% TCA at 4°C for 1 hour.

-

Staining: Plates are washed with water and air-dried. Cells are then stained with 0.4% sulforhodamine B (SRB) in 1% acetic acid for 30 minutes.

-

Destaining and Solubilization: Unbound dye is removed by washing with 1% acetic acid. The plates are air-dried, and the bound stain is solubilized with 10 mM Tris base.

-

Measurement: The absorbance is read at a specific wavelength (e.g., 510 nm) using a microplate reader. The GI50 (concentration for 50% growth inhibition) is then calculated.

-

-

MTS Assay:

-

Cell Seeding and Treatment: Similar to the TCA assay, cells are seeded and treated with this compound.

-

Reagent Addition: After the treatment period, a solution containing MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) and an electron coupling reagent (phenazine ethosulfate) is added to each well.

-

Incubation: Plates are incubated for 1-4 hours at 37°C.

-

Measurement: The absorbance is measured at 490 nm. The quantity of formazan product is directly proportional to the number of living cells. IC50 values are determined from dose-response curves.

-

Immunoblotting (Western Blot)

-

Cell Lysis: Treated and untreated cells are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies against target proteins (e.g., p21, p-Akt, p-ERK, total Akt, total ERK, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Quantitative Real-Time PCR (qRT-PCR) for p21 mRNA Expression

-

RNA Extraction: Total RNA is extracted from cells using a suitable kit (e.g., RNeasy Kit).

-

cDNA Synthesis: First-strand cDNA is synthesized from the extracted RNA using a reverse transcriptase enzyme.

-

PCR Amplification: The cDNA is then used as a template for real-time PCR with primers specific for p21 and a housekeeping gene (e.g., GAPDH) for normalization.

-

Data Analysis: The relative expression of p21 mRNA is calculated using the ΔΔCt method.

Logical Workflow for Investigating this compound Effects

The following diagram illustrates a typical experimental workflow for characterizing the cellular effects of this compound.

References

- 1. A novel p21 attenuator which is structurally related to sorafenib - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. researchgate.net [researchgate.net]

- 4. A novel p21 attenuator which is structurally related to sorafenib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | The cyclin dependent kinase inhibitor p21Cip1/Waf1 is a therapeutic target in high-risk neuroblastoma [frontiersin.org]

- 6. This compound induces cell apoptosis of nasopharyngeal carcinoma cells via inhibiting EGFR/ERK pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound induces cell apoptosis of nasopharyngeal carcinoma cells via inhibiting EGFR/ERK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

UC2288: A Technical Whitepaper on a Novel Attenuator of p21 in a p53-Independent Manner

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of UC2288, a novel small molecule inhibitor that selectively attenuates the expression of the cyclin-dependent kinase inhibitor p21 (also known as CIP1/WAF1). A key characteristic of this compound is its ability to downregulate p21 independently of the tumor suppressor protein p53, a common mutation in human cancers. This whitepaper details the mechanism of action of this compound, presents collated quantitative data from various studies, provides detailed experimental protocols for key assays, and visualizes the associated signaling pathways and experimental workflows.

Introduction

The cyclin-dependent kinase inhibitor p21 is a critical regulator of cell cycle progression, apoptosis, and DNA repair.[1][2] While often considered a tumor suppressor downstream of p53, p21 can also exhibit oncogenic properties, particularly through its anti-apoptotic function in the cytoplasm. Consequently, the development of small molecules that can modulate p21 levels presents a promising therapeutic strategy for various cancers.

This compound is a novel, orally active p21 attenuator synthesized based on the chemical structure of sorafenib, a multi-kinase inhibitor.[3][4] However, unlike sorafenib, this compound demonstrates a more selective activity for p21, with minimal to no inhibitory effects on Raf kinases or Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[3][4] This selectivity makes this compound a valuable tool for specifically investigating the roles of p21 in cancer biology and as a potential therapeutic agent. This guide will delve into the technical details of this compound's function and its experimental application.

Mechanism of Action

This compound primarily functions by decreasing the messenger RNA (mRNA) expression of p21.[3] This effect is achieved through transcriptional or post-transcriptional regulation and is notably independent of the p53 status of the cell.[3] Studies have shown that this compound does not significantly alter the protein stability of p21, indicating its mechanism is distinct from inhibitors that promote p21 degradation.[3]

Furthermore, in some cancer types, such as nasopharyngeal carcinoma, this compound has been shown to inhibit the Epidermal Growth Factor Receptor (EGFR)/Extracellular signal-regulated kinase (ERK) signaling pathway.[1][5] This suggests a potential dual mechanism of action or a broader impact on cellular signaling cascades that converge on cell proliferation and survival.

Quantitative Data Summary

The following tables summarize the quantitative data on the efficacy of this compound from various published studies.

Table 1: In Vitro Efficacy of this compound on Cell Viability

| Cell Line | Cancer Type | Assay | Endpoint | Value (µM) | Reference |

| Kidney Cancer Cell Lines (general) | Kidney Cancer | Not Specified | GI50 | ~10 | [3][6] |

| NCI-60 Panel (most cell lines) | Various | TCA | GI50 | ~10 | [3] |

| CNE-2 | Nasopharyngeal Carcinoma | CCK-8 | % Viability (48h) | 86.88% (4µM), 55.41% (6µM), 49.93% (8µM), 37.06% (12µM) | [1] |

| 5-8F | Nasopharyngeal Carcinoma | CCK-8 | % Viability (48h) | 77.68% (4µM), 38.55% (6µM), 21.82% (8µM), 7.41% (12µM) | [1] |

| Neuroblastoma Cell Lines (various) | Neuroblastoma | MTS | IC50 (72h) | 4.3 - 53.9 | [7] |

Table 2: Induction of Apoptosis by this compound in Nasopharyngeal Carcinoma Cells

| Cell Line | Treatment (µM) | Apoptotic Cells (%) | Reference |

| CNE-2 | 0 | 5.37 | [1][8] |

| CNE-2 | up to 12 | up to 75.67 | [1][8] |

| 5-8F | 0 | 10.95 | [1][8] |

| 5-8F | up to 12 | up to 84.95 | [1][8] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to characterize the effects of this compound.

Cell Viability Assay (CCK-8/MTS)

This protocol describes a method to assess the effect of this compound on cell proliferation and viability.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium to the respective wells. Include a vehicle control (e.g., DMSO) at the same concentration as in the highest this compound treatment.

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) or MTS reagent to each well.

-

Final Incubation: Incubate the plate for 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 450 nm (for CCK-8) or 490 nm (for MTS) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results to determine the GI50 or IC50 value.

Western Blot Analysis for p21 and Signaling Proteins

This protocol outlines the procedure for detecting protein levels of p21 and key signaling molecules.

-

Cell Lysis: Culture cells to 70-80% confluency and treat with various concentrations of this compound for the desired time. Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

-

Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.

-

Gel Electrophoresis: Separate the protein samples on a 12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against p21, p-EGFR, EGFR, p-ERK, ERK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step as in step 8.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

RNA Extraction and RT-qPCR for p21 mRNA Levels

This protocol details the quantification of p21 mRNA expression.

-

RNA Extraction: Treat cells with this compound as required. Isolate total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

-

RNA Quantification and Quality Check: Measure the concentration and purity of the extracted RNA using a spectrophotometer.

-

Reverse Transcription: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.

-

Quantitative PCR (qPCR): Perform qPCR using a SYBR Green-based master mix with primers specific for p21 and a housekeeping gene (e.g., GAPDH or β-actin) for normalization. A typical cycling program is: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 60 s.

-

Data Analysis: Calculate the relative expression of p21 mRNA using the ΔΔCt method.

Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this whitepaper.

Conclusion

This compound is a potent and selective small molecule attenuator of p21 that operates through a p53-independent mechanism by reducing p21 mRNA levels. Its demonstrated efficacy in various cancer cell lines, coupled with its distinct mechanism of action, establishes this compound as a valuable research tool for elucidating the complex roles of p21 in cancer biology. Furthermore, its potential to inhibit the EGFR/ERK signaling pathway in certain contexts warrants further investigation. The data and protocols presented in this whitepaper provide a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of p21 inhibition with this compound. Further preclinical and clinical studies are necessary to fully realize the translational potential of this promising compound.

References

- 1. This compound induces cell apoptosis of nasopharyngeal carcinoma cells via inhibiting EGFR/ERK pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Examination of the expanding pathways for the regulation of p21 expression and activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A novel p21 attenuator which is structurally related to sorafenib - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cancer-research-network.com [cancer-research-network.com]

- 5. This compound induces cell apoptosis of nasopharyngeal carcinoma cells via inhibiting EGFR/ERK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A novel p21 attenuator which is structurally related to sorafenib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The cyclin dependent kinase inhibitor p21Cip1/Waf1 is a therapeutic target in high-risk neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Investigating the Cellular Targets of UC2288: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

UC2288 is a synthetic small molecule, structurally related to the multi-kinase inhibitor sorafenib, that has been identified as a potent and relatively selective attenuator of the cyclin-dependent kinase inhibitor p21 (also known as CDKN1A, WAF1, or CIP1). Unlike its parent compound, this compound exhibits minimal activity against key kinases such as Raf and VEGFR2, suggesting a distinct mechanism of action. This technical guide provides a comprehensive overview of the known cellular targets of this compound, its mechanism of action, and detailed experimental protocols for its investigation. The primary effect of this compound is the downregulation of p21 at the mRNA level, independent of p53 status, leading to growth inhibition and apoptosis in various cancer cell lines. Evidence also points to potential off-target effects on the EGFR/ERK signaling pathway in specific cellular contexts. This document aims to serve as a core resource for researchers exploring the therapeutic potential and biological functions of this compound.

Primary Cellular Target: p21 (CDKN1A)

The most consistently reported cellular target of this compound is the p21 protein.[1][2][3][4][5][6][7] this compound acts as a p21 attenuator, reducing its expression at both the mRNA and protein levels.[1][3][4][6][8] This effect is observed across a multitude of cancer cell lines, including those derived from kidney, colon, ovarian, and nasopharyngeal cancers, as well as neuroblastoma.[1][9][10]

Mechanism of p21 Attenuation

This compound's primary mechanism involves the regulation of p21 expression at the transcriptional or post-transcriptional level.[1][7][10] Key features of this mechanism include:

-

p53-Independence: A critical characteristic of this compound is its ability to decrease p21 mRNA and protein levels irrespective of the p53 tumor suppressor status of the cell.[1][2][4][5][7][8] This is significant as p53 is a major transcriptional regulator of p21.[2][5]

-

Transcriptional/Post-Transcriptional Regulation: The compound reduces p21 mRNA levels, suggesting an interference with gene transcription or mRNA stability.[1][2][11]

-

Minimal Effect on Protein Stability: Studies indicate that this compound does not significantly alter the degradation rate or half-life of the p21 protein.[1][3][4][6] This distinguishes it from other inhibitors that may promote proteasomal degradation.

-

Cytosolic p21 Reduction: this compound has been shown to markedly decrease the levels of p21 in the cytoplasm.[5][12] Cytosolic p21 is known to have anti-apoptotic functions, and its attenuation is associated with increased sensitivity to cell death.[1][5]

The precise molecular mechanism by which this compound downregulates p21 mRNA remains to be fully elucidated.

Downstream Effects of p21 Attenuation

The reduction of p21, a key regulator of cell cycle progression and apoptosis, results in several downstream cellular effects:[4]

-

Inhibition of Cell Growth: this compound inhibits the proliferation of a wide range of cancer cell lines.[1][3][4]

-

Induction of Apoptosis: By reducing the anti-apoptotic cytosolic p21, this compound promotes programmed cell death.[9][11][13] This is often accompanied by an increase in cleaved caspase-3 and Bax expression, and a decrease in Bcl-2 and survivin.[13]

-

DNA Damage: In some contexts, this compound treatment has been associated with increased DNA damage markers.[9][13]

The signaling pathway for p21 attenuation by this compound can be visualized as follows:

Other Potential Cellular Targets and Pathways

While p21 is the primary target, some studies suggest that this compound can influence other signaling pathways, potentially in a cell-type-specific manner.

EGFR/ERK Signaling Pathway

In nasopharyngeal carcinoma (NPC) cells, this compound has been reported to inhibit the phosphorylation of both the Epidermal Growth Factor Receptor (EGFR) and Extracellular Signal-Regulated Kinase (ERK).[9][13] The study demonstrated that pretreatment with EGF could partially rescue the cell viability suppressed by this compound, suggesting the involvement of this pathway in its anti-cancer activity in NPC.[9] However, it is crucial to note that multiple other studies, particularly those in kidney cancer cell lines, have found that this compound has minimal or inconsistent effects on p-ERK levels, which is a key distinction from sorafenib.[1][4][5][7] This discrepancy highlights the need for further investigation into the context-dependent activity of this compound.

Kinase Selectivity Profile

A defining feature of this compound is its lack of inhibitory activity against kinases that are primary targets of sorafenib. This selectivity is crucial for its utility as a specific tool to study p21 function.

Quantitative Data Summary

The following tables summarize the quantitative data reported for this compound's activity.

Table 1: In Vitro Growth Inhibition

| Cell Line Type | Assay | Endpoint | Value | Reference |

| NCI-60 Panel (various) | TCA Assay | GI50 | ~10 µM | [1][7] |

| Kidney Cancer | TCA Assay | GI50 | ~10 µM | [1][3][4] |

| Neuroblastoma (panel) | MTS Assay | IC50 | 4.3 - 53.9 µM | [10] |

| HCT116 (Colon) | Viability Assay | Effective Conc. | 2.5 µM (>95% p21 knockdown) |

Table 2: Kinase Inhibitory Activity

| Kinase Target | Assay Type | Endpoint | Value | Reference |

| C-Raf | Kinase Assay | IC50 | >10,000 nM | [1] |

| B-RafV600E | Kinase Assay | IC50 | >10,000 nM | [1] |

| VEGFR2 | Kinase Assay | % Inhibition @ 10 µM | 0% | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound.

Cell Culture and Treatment

-

Cell Lines: Human cancer cell lines (e.g., 786-O, Caki-1, ACHN for kidney cancer; CNE-2, 5-8F for nasopharyngeal carcinoma; Kelly, SH-SY5Y for neuroblastoma) are maintained in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

This compound Preparation: Prepare a stock solution of this compound (e.g., 10-50 mM) in fresh, anhydrous DMSO.[6] Store aliquots at -20°C or -80°C. For experiments, dilute the stock solution in culture media to the desired final concentration (typically ranging from 1 to 20 µM). An equivalent concentration of DMSO should be used as a vehicle control.

-

Treatment: Plate cells and allow them to adhere overnight. Replace the medium with fresh medium containing this compound or vehicle control and incubate for the desired time period (e.g., 24, 48, or 72 hours).

Western Blot Analysis for Protein Expression

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate with primary antibodies (e.g., anti-p21, anti-p-ERK, anti-total-ERK, anti-cleaved-caspase-3, anti-β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control like β-actin or GAPDH to ensure equal protein loading.

Cell Viability (MTS/CCK-8) Assay

-

Plating: Seed cells in 96-well plates (e.g., 5,000 cells/well) and allow them to attach overnight.

-

Treatment: Treat cells with a serial dilution of this compound for 72 hours.[12]

-

Assay: Add MTS or CCK-8 reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.

-

Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control. Determine the GI50 or IC50 value using non-linear regression analysis.

Quantitative Real-Time PCR (RT-qPCR) for mRNA Expression

-

RNA Extraction: Following treatment with this compound for a specified time (e.g., 2, 4, 6 hours), harvest cells and extract total RNA using a commercial kit (e.g., RNeasy Kit).[14]

-

cDNA Synthesis: Synthesize first-strand cDNA from an equal amount of RNA (e.g., 1 µg) using a reverse transcription kit.

-

qPCR: Perform qPCR using a SYBR Green master mix with specific primers for the p21 gene and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

-

Analysis: Calculate the relative mRNA expression using the ΔΔCt method.

A typical workflow for evaluating this compound's effect on p21 is as follows:

Conclusion

This compound is a valuable chemical probe for studying the diverse biological roles of p21. Its primary and selective action is the p53-independent attenuation of p21 expression at the transcriptional or post-transcriptional level. This leads to potent anti-proliferative and pro-apoptotic effects in a broad range of cancer models. While some evidence points to effects on the EGFR/ERK pathway, this appears to be context-dependent and requires further clarification. The compound's minimal activity against Raf and VEGFR2 kinases clearly distinguishes it from sorafenib, making it a more precise tool for investigating p21-mediated signaling pathways. This guide provides the foundational knowledge and methodologies for researchers to effectively utilize this compound in their studies.

References

- 1. A novel p21 attenuator which is structurally related to sorafenib - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. researchgate.net [researchgate.net]

- 4. A novel p21 attenuator which is structurally related to sorafenib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Small-molecule inhibitors of p21 as novel therapeutics for chemotherapy-resistant kidney cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | p21 inhibitor | Mechanism | Concentration [selleckchem.com]

- 7. This compound, p21 inhibitor (CAS 1394011-91-6) | Abcam [abcam.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. This compound induces cell apoptosis of nasopharyngeal carcinoma cells via inhibiting EGFR/ERK pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | The cyclin dependent kinase inhibitor p21Cip1/Waf1 is a therapeutic target in high-risk neuroblastoma [frontiersin.org]

- 11. This compound | P21衰减剂 | MCE [medchemexpress.cn]

- 12. The cyclin dependent kinase inhibitor p21Cip1/Waf1 is a therapeutic target in high-risk neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. diva-portal.org [diva-portal.org]

Unraveling the Impact of UC2288 on Cell Cycle Progression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the small molecule UC2288 and its effects on cell cycle progression. This compound, a derivative of the multi-kinase inhibitor sorafenib, has been identified as a potent and selective attenuator of the cyclin-dependent kinase inhibitor p21 (also known as p21WAF1/Cip1). By modulating p21 levels, this compound influences critical cell cycle checkpoints, presenting a compelling avenue for therapeutic intervention in oncology. This document synthesizes the current understanding of this compound's mechanism of action, its impact on cancer cell viability, and the experimental methodologies used to elucidate its function.

Core Mechanism of Action: p21 Attenuation

This compound's primary mechanism of action is the reduction of p21 protein levels.[1] Unlike its parent compound sorafenib, this compound achieves this with high selectivity, showing no significant inhibition of Raf kinases or VEGFR2.[1] The attenuation of p21 occurs at the level of messenger RNA (mRNA), with studies demonstrating that this compound decreases p21 mRNA expression.[1] This effect is independent of the tumor suppressor p53, a common upstream regulator of p21.[1] The reduction in p21 mRNA is attributed to transcriptional or post-transcriptional regulation, as this compound has a minimal effect on the stability of the p21 protein itself.[1]

Impact on Cancer Cell Viability

This compound has been shown to inhibit the growth of a variety of cancer cell lines. This anti-proliferative effect is a direct consequence of its ability to downregulate p21, a key regulator of cell cycle arrest.

| Cell Line | Cancer Type | IC50 / GI50 (µM) | Reference |

| Multiple NCI60 Cell Lines | Various | ~10 (GI50) | [2] |

| Kelly | Neuroblastoma | 4.3 | [2] |

| SK-N-FI | Neuroblastoma | >50 | [2] |

| SK-N-DZ | Neuroblastoma | 53.9 | [2] |

| BE(2)-C | Neuroblastoma | 27.6 | [2] |

| IMR-32 | Neuroblastoma | 22.8 | [2] |

| SK-N-AS | Neuroblastoma | 21.6 | [2] |

| SK-N-SH | Neuroblastoma | 18.0 | [2] |

| CNE-2 | Nasopharyngeal Carcinoma | ~6-8 | [3] |

| 5-8F | Nasopharyngeal Carcinoma | ~6 | [3] |

Table 1: Inhibitory Concentrations of this compound in Various Cancer Cell Lines. The half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50) values demonstrate the potency of this compound across different cancer types.

Effect on Cell Cycle Progression

The protein p21 is a critical inhibitor of cyclin-dependent kinases (CDKs), particularly CDK2 and CDK4/6. By inhibiting these kinases, nuclear p21 enforces a G1 cell cycle arrest, preventing cells from entering the S phase (DNA synthesis).[1] Cytosolic p21, on the other hand, can have anti-apoptotic functions. This compound has been observed to markedly attenuate cytosolic p21 levels.[1]

Given that this compound reduces the levels of the G1-arrest mediator p21, it is hypothesized to promote cell cycle progression by overcoming this checkpoint. This would theoretically lead to a decrease in the percentage of cells in the G1 phase and a corresponding increase in the S and G2/M phases. However, it is important to note that while the mechanism of p21 attenuation by this compound is well-documented, specific quantitative data detailing the percentage of cells in each phase of the cell cycle following this compound treatment is limited in publicly available literature. One study in neuroblastoma noted that despite the role of p21, other drivers such as MYCN and CDKs are also significant determinants of the proliferative status.[2]

Signaling Pathways Modulated by this compound

The primary signaling pathway influenced by this compound is the p21-mediated cell cycle control pathway. By reducing p21 levels, this compound interferes with the downstream effects of p21 on the cell cycle machinery.

Figure 1: this compound's Impact on the p21-Mediated G1/S Checkpoint.

In certain contexts, such as nasopharyngeal carcinoma, this compound has also been shown to inhibit the phosphorylation of EGFR and ERK, suggesting a broader impact on cell signaling pathways that regulate proliferation and survival.[3]

Experimental Protocols

This section details the methodologies for key experiments used to characterize the effects of this compound.

Cell Viability Assay (MTS/CCK-8)

This protocol determines the concentration-dependent effect of this compound on cell proliferation.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound (e.g., from 0.01 µM to 50 µM) in complete cell culture medium. Replace the medium in the wells with the this compound-containing medium. Include a vehicle control (DMSO).

-

Incubation: Incubate the plates for a specified period, typically 48 to 72 hours.

-

Reagent Addition: Add MTS or CCK-8 reagent to each well according to the manufacturer's instructions.

-

Incubation: Incubate for 1-4 hours at 37°C.

-

Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 450 nm for CCK-8) using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50/GI50 values.

Western Blotting for Protein Expression

This protocol is used to quantify changes in protein levels (e.g., p21, phosphorylated ERK) following this compound treatment.

-

Cell Treatment and Lysis: Seed cells in 6-well plates, treat with desired concentrations of this compound for a specified time, and then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Denature protein samples and separate them by size on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-p21) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify band intensities using densitometry software, normalizing to a loading control like GAPDH or β-actin.

Cell Cycle Analysis by Flow Cytometry

This protocol determines the distribution of cells in the different phases of the cell cycle.

-

Cell Seeding and Treatment: Plate cells in 6-well plates and treat with this compound or vehicle control for the desired time (e.g., 24 or 48 hours).

-

Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with ice-cold PBS.

-

Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet with PBS. Resuspend the cells in a staining solution containing a DNA-intercalating dye (e.g., Propidium Iodide at 50 µg/mL) and RNase A (100 µg/mL) to prevent staining of double-stranded RNA.

-

Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

-

Data Acquisition: Analyze the samples on a flow cytometer. The intensity of the fluorescence from the DNA dye is proportional to the DNA content.

-

Analysis: Deconvolute the resulting DNA content histogram using cell cycle analysis software (e.g., ModFit LT, FlowJo) to determine the percentage of cells in the G0/G1 (2n DNA content), S (between 2n and 4n DNA content), and G2/M (4n DNA content) phases.

Figure 2: A Step-by-Step Workflow for Analyzing this compound's Effect on Cell Cycle.

Conclusion

This compound is a selective and potent small molecule inhibitor of p21, a key regulator of cell cycle progression. By reducing p21 mRNA and protein levels independently of p53, this compound effectively inhibits the growth of various cancer cell lines. Its mechanism of action, centered on the attenuation of a G1 checkpoint protein, suggests a clear role in modulating cell cycle dynamics. While further studies are needed to provide detailed quantitative data on cell cycle phase redistribution across a broader range of cancer types, the existing evidence strongly supports the potential of this compound as a valuable research tool and a promising candidate for further therapeutic development. The methodologies outlined in this guide provide a robust framework for continued investigation into the intricate effects of this compound on cancer cell biology.

References

- 1. A novel p21 attenuator which is structurally related to sorafenib - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The cyclin dependent kinase inhibitor p21Cip1/Waf1 is a therapeutic target in high-risk neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound induces cell apoptosis of nasopharyngeal carcinoma cells via inhibiting EGFR/ERK pathway - PMC [pmc.ncbi.nlm.nih.gov]

UC2288: A Technical Guide to its Impact on the p21 Tumor Suppressor Pathway

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

UC2288 is a novel small molecule, structurally derived from the multi-kinase inhibitor sorafenib, that has been identified as a potent and relatively selective attenuator of the cyclin-dependent kinase inhibitor p21 (also known as CDKN1A or p21Cip1/Waf1).[1][2] Unlike its parent compound, this compound's primary mechanism of action is not through broad kinase inhibition but via the targeted downregulation of p21 expression at the mRNA level.[1][3] A critical feature of this compound is its ability to function independently of the tumor suppressor protein p53, the canonical transcriptional activator of p21.[1][4] This characteristic suggests a potential therapeutic window for cancers harboring p53 mutations. This document provides a comprehensive technical overview of the mechanism of action of this compound, its effects on tumor suppressor pathways, quantitative efficacy data, and detailed experimental protocols used in its characterization.

Core Mechanism of Action: p53-Independent p21 Attenuation

The central impact of this compound revolves around its ability to suppress the expression of p21, a key regulator of cell cycle progression and apoptosis.[2]

2.1 Transcriptional and Post-Transcriptional Regulation this compound decreases p21 protein levels by reducing the abundance of p21 mRNA.[1][2] This effect has been observed in multiple cancer cell lines, including those with mutated p53, such as the 786-O renal cell carcinoma line.[1] Studies indicate the mechanism is at the level of transcription or post-transcriptional mRNA processing, as this compound has minimal effect on the stability of the p21 protein itself.[1][2]

2.2 Independence from p53 and Kinase Inhibition A defining characteristic of this compound is its p53-independent mechanism. While p53 is the primary transcription factor for p21, this compound does not alter p53 protein levels and effectively reduces p21 in cells lacking functional p53.[1] This circumvents a common resistance mechanism in oncology. Furthermore, in contrast to sorafenib, this compound shows no significant inhibitory activity against key kinases such as C-Raf, B-Raf, and VEGFR2 at effective concentrations.[1][5]

Caption: Core mechanism of this compound, showing p53-independent inhibition of p21 expression.

Impact on Tumor Suppressor Pathways

The tumor suppressor p53 and its downstream effector p21 form a critical axis for controlling cell fate in response to stress. This compound's interaction with this pathway is nuanced.

3.1 The Dual Role of p21 p21 can function as both a tumor suppressor and an oncoprotein. In the nucleus, it binds to and inhibits cyclin-dependent kinases (CDKs), leading to cell cycle arrest, which is a classic tumor-suppressive function.[6] However, in the cytoplasm, p21 can exert potent anti-apoptotic effects, thereby promoting cell survival and acting as an oncogene.[4][6] This cytoplasmic localization is often driven by phosphorylation via the Akt signaling pathway.[6]

3.2 Targeting the Oncogenic Function of p21 this compound has been shown to markedly decrease levels of cytoplasmic p21.[4] By attenuating the anti-apoptotic pool of p21, this compound can sensitize cancer cells to apoptosis. This selective targeting of p21's oncogenic function, while bypassing the need for functional p53, represents a key therapeutic strategy.

Caption: this compound's impact on the dual roles of nuclear and cytoplasmic p21.

Quantitative Data Summary

This compound has demonstrated anti-proliferative and pro-apoptotic activity across a range of cancer cell lines in vitro and has been evaluated in in vivo models.

Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines

| Cell Line(s) | Cancer Type | Endpoint | Result | Citation(s) |

|---|---|---|---|---|

| Kidney Cancer Lines | Renal Cell Carcinoma | GI₅₀ | ~10 µM | [1][2] |

| NCI60 Panel | Various | Growth Inhibition | ~50% at 10 µM | [1] |

| Kelly, SK-N-FI | Neuroblastoma (TP53 mut) | IC₅₀ | < 10 µM (sensitive) | [4] |

| SK-N-DZ, BE(2)-C | Neuroblastoma (TP53 mut) | IC₅₀ | > 10 µM (less sensitive) | [4] |

| CNE-2 | Nasopharyngeal Carcinoma | Apoptosis | 75.7% at 12 µM | [7] |

| 5-8F | Nasopharyngeal Carcinoma | Apoptosis | 85.0% at 12 µM |[7] |

Table 2: In Vivo Efficacy of this compound

| Model | Treatment | Dose & Schedule | Outcome | Citation(s) |

|---|---|---|---|---|

| Athymic Nude Mice (HCT116 & ACHN Xenografts) | This compound + Imetelstat | 15 mg/kg, oral gavage, 3x/week | Synergistic tumor growth suppression | [5][8] |

| MPTP-induced Parkinson's Disease Mice | this compound | 10 mg/kg, IP, 4 doses over 7 days | Ameliorated disease progression |[8] |

Context-Dependent Effects: The EGFR/ERK Pathway

While initial reports emphasized this compound's lack of kinase inhibition, subsequent research in nasopharyngeal carcinoma (NPC) cells revealed a potential off-target effect on the EGFR/ERK pathway.[1][9]

In NPC cell lines CNE-2 and 5-8F, this compound was found to decrease the phosphorylation of both EGFR and its downstream effector ERK.[9] Furthermore, pretreatment with Epidermal Growth Factor (EGF) partially rescued the cells from this compound-induced growth inhibition, suggesting this pathway is mechanistically involved in its anti-cancer activity in this specific context.[9] This contrasts with findings in kidney and other cancer cells, indicating that the signaling impact of this compound may be cell-type dependent.[1]

Caption: Proposed inhibitory pathway of this compound in nasopharyngeal carcinoma cells.

Detailed Experimental Protocols

The following are summarized methodologies for key experiments used to characterize this compound.

6.1 Cell Viability and Growth Inhibition Assays

-

Protocol (MTS Assay):

-

Seed neuroblastoma cells (e.g., Kelly, SH-SY5Y) in 96-well plates and allow them to adhere for 24 hours.[6]

-

Treat cells with a serial dilution of this compound (e.g., 0.01 µM to 50 µM) or vehicle control (DMSO) for 72 hours.[6]

-

Add MTS reagent (CellTiter 96 AQueous One Solution) to each well and incubate for 1-4 hours at 37°C.

-

Measure absorbance at 490 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle control and determine IC₅₀ values using non-linear regression.[10]

-

6.2 Western Blotting for Protein Expression

-

Protocol:

-

Culture cells [e.g., 786-O, Caki-1, HEY] to confluence and treat with this compound (e.g., 10 µM) or vehicle for 24 hours.[1]

-

Harvest cells, lyse in RIPA buffer with protease and phosphatase inhibitors, and quantify total protein using a BCA assay.

-

Denature 20-30 µg of protein per lane and separate by SDS-PAGE.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate overnight at 4°C with primary antibodies against p21, p53, p-Akt, p-ERK, and β-actin (loading control).[1]

-

Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

6.3 Real-Time Quantitative PCR (RT-qPCR) for mRNA Expression

-

Protocol:

-

Treat cells (e.g., Kelly) with 10 µM this compound for specified time points (e.g., 2, 4, 6 hours).[11]

-

Isolate total RNA using an RNeasy kit or similar.

-

Synthesize cDNA from 1 µg of RNA using a reverse transcription kit.

-

Perform qPCR using SYBR Green master mix with primers specific for p21 and a housekeeping gene (e.g., GAPDH).

-

Analyze data using the ΔΔCt method to determine the relative fold change in p21 mRNA expression compared to vehicle-treated controls.[11]

-

Caption: A generalized workflow for the in vitro characterization of this compound.

Conclusion and Future Directions

This compound is a validated p21 attenuator that operates through a novel, p53-independent mechanism involving the downregulation of p21 mRNA.[1] Its ability to inhibit the anti-apoptotic functions of cytoplasmic p21 makes it a promising therapeutic candidate, particularly for p53-mutant cancers that are often resistant to conventional therapies.[4]

Future research should focus on several key areas:

-

Mechanism of mRNA Regulation: Elucidating the precise molecular mechanism by which this compound causes a decrease in p21 mRNA is critical. This could involve inhibition of a specific transcription factor, interference with mRNA stability, or other post-transcriptional processes.

-

Clarifying Off-Target Effects: A broader investigation is needed to determine the full spectrum of cell-type-dependent effects of this compound, such as the inhibition of the EGFR/ERK pathway, to better predict its efficacy and potential side effects.

-

Combination Therapies: Given its synergistic effects with agents like imetelstat and its ability to sensitize cells to chemotherapy, further preclinical and clinical studies evaluating this compound in combination regimens are warranted.[5][6]

References

- 1. A novel p21 attenuator which is structurally related to sorafenib - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A novel p21 attenuator which is structurally related to sorafenib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | The cyclin dependent kinase inhibitor p21Cip1/Waf1 is a therapeutic target in high-risk neuroblastoma [frontiersin.org]

- 5. cancer-research-network.com [cancer-research-network.com]

- 6. The cyclin dependent kinase inhibitor p21Cip1/Waf1 is a therapeutic target in high-risk neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound | P21衰减剂 | MCE [medchemexpress.cn]

- 9. This compound induces cell apoptosis of nasopharyngeal carcinoma cells via inhibiting EGFR/ERK pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. diva-portal.org [diva-portal.org]

Unraveling the Pharmacokinetics of UC2288: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

UC2288 is a novel small molecule inhibitor that has garnered significant interest within the scientific community for its potent and selective attenuation of the cyclin-dependent kinase inhibitor p21 (CDKN1A).[1] Developed as a structural analog of the multi-kinase inhibitor sorafenib, this compound distinguishes itself by not inhibiting Raf kinases or VEGFR2, thereby offering a more targeted mechanism of action. Its primary activity lies in the downregulation of p21 at the mRNA level, independent of p53 status, leading to the induction of apoptosis in various cancer cell lines.[2] This technical guide provides a comprehensive overview of the current understanding of this compound's pharmacokinetics, drawing from available preclinical data. While this compound is noted to be orally active, detailed quantitative pharmacokinetic parameters are not extensively reported in publicly available literature.[3] This guide will focus on its demonstrated in vivo activity, experimental protocols, and the signaling pathways it modulates.

I. Pharmacokinetic Profile

Extensive searches of publicly available scientific literature did not yield specific quantitative pharmacokinetic data for this compound, such as Cmax, Tmax, AUC, half-life, bioavailability, and clearance rates. The compound is consistently described as "orally active" in preclinical studies, indicating absorption following oral administration.[3] However, the precise parameters governing its absorption, distribution, metabolism, and excretion (ADME) are not detailed in the reviewed publications.

The following table summarizes the key characteristics of this compound based on available information.

| Property | Description | Citation |

| Mechanism of Action | Selective attenuator of p21 (CDKN1A) at the mRNA level, independent of p53. | [1] |

| Primary Effect | Induces apoptosis in cancer cells. | |

| Kinase Inhibition Profile | Does not inhibit Raf kinases or VEGFR2. | |

| In Vivo Activity | Demonstrates anti-tumor efficacy in mouse models. | [3] |

| Route of Administration | Oral gavage and intraperitoneal injection have been used in preclinical studies. | [3] |

II. Experimental Protocols

The following sections detail the methodologies employed in key in vivo studies of this compound, providing a framework for researchers designing similar experiments.

In Vivo Anti-Tumor Efficacy Studies

Objective: To evaluate the anti-tumor activity of this compound in a xenograft mouse model.

Animal Model:

-

Eight-week-old athymic nude (NCr nu/nu) mice.[3]

Tumor Cell Implantation:

-

Subcutaneous injection of HCT116 and ACHN cancer cells.[3]

Treatment Groups:

-

This compound administered as a single agent.

-

This compound in combination with other therapeutic agents (e.g., imetelstat).[3]

-

Vehicle control group.

Dosing and Administration:

Outcome Measures:

In Vivo Parkinson's Disease Model Study

Objective: To assess the neuroprotective effects of this compound in a mouse model of Parkinson's disease.

Animal Model:

-

MPTP-induced C57BL6 mice.[3]

Treatment Groups:

-

This compound treatment group.

-

MPTP-only control group.

Dosing and Administration:

Outcome Measures:

-

Amelioration of MPTP-induced behavioral impairment.[3]

-

Prevention of MAPK pathway activation in the brain.[3]

-

Measurement of inflammatory cytokine levels (TNF-α, IL-6, IL-1β) in the brain.[3]

III. Signaling Pathways and Mechanisms of Action

This compound exerts its cellular effects primarily through the modulation of the p21 signaling pathway. It has also been shown to have off-target effects on the EGFR/ERK pathway in certain cancer types.

p21 Attenuation Pathway

This compound acts as a selective attenuator of p21, a key regulator of cell cycle progression and apoptosis.[4] By decreasing p21 mRNA levels, this compound leads to a reduction in p21 protein. In the cytoplasm, p21 can have anti-apoptotic functions.[4] By reducing cytosolic p21, this compound promotes apoptosis in cancer cells.[4] This action is independent of the tumor suppressor protein p53.

Caption: this compound inhibits p21 mRNA transcription, leading to reduced p21 protein and increased apoptosis.

EGFR/ERK Signaling Pathway Inhibition

In some cancer cell lines, such as those in nasopharyngeal carcinoma, this compound has been observed to inhibit the EGFR/ERK signaling pathway. This is considered an "off-target" effect but may contribute to its anti-cancer activity in specific contexts.

References

- 1. researchgate.net [researchgate.net]

- 2. A novel p21 attenuator which is structurally related to sorafenib - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | P21衰减剂 | MCE [medchemexpress.cn]

- 4. Small-molecule inhibitors of p21 as novel therapeutics for chemotherapy-resistant kidney cancer - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Role of UC2288 in Cancer Cell Biology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

UC2288 has emerged as a significant small molecule inhibitor in cancer research, primarily recognized for its function as a p21 attenuator. Structurally derived from the multi-kinase inhibitor sorafenib, this compound exhibits a more selective activity profile, offering a valuable tool to probe the complexities of the cell cycle and apoptosis in cancer biology. This technical guide provides an in-depth overview of this compound's mechanism of action, its effects on cancer cell signaling pathways, and detailed experimental protocols for its study. Quantitative data from various studies are summarized, and key signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding of this compound's function and its potential as a therapeutic agent.

Introduction

The cyclin-dependent kinase inhibitor p21 (also known as CIP1/WAF1) is a pivotal regulator of cell cycle progression and apoptosis. Its dual role as both a tumor suppressor and a potential oncogene, depending on its subcellular localization and cellular context, makes it a compelling target for cancer therapy.[1][2] this compound was developed as a novel p21 attenuator, synthesized based on the chemical structure of sorafenib.[1][3] Unlike sorafenib, this compound does not inhibit Raf kinases or Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), highlighting its distinct mechanism of action.[1][4] This selectivity makes this compound a valuable research tool for specifically investigating the roles of p21 in cancer. This guide will delve into the known functions of this compound in cancer cell biology, presenting key data and methodologies to aid researchers in this field.

Mechanism of Action of this compound

This compound primarily functions by reducing the levels of p21 protein in cancer cells.[1] This attenuation occurs at the messenger RNA (mRNA) level, indicating that this compound affects either the transcription of the p21 gene (CDKN1A) or the stability of its mRNA.[1][5] Notably, this effect is independent of the tumor suppressor protein p53, a major transcriptional activator of p21.[1][4] This p53-independent mechanism is significant as many cancers harbor p53 mutations. Furthermore, this compound's effect is not due to enhanced protein degradation.[1]

In addition to its on-target effect on p21, this compound has been observed to have off-target effects on the Epidermal Growth Factor Receptor (EGFR) and Extracellular signal-regulated kinase (ERK) signaling pathway in nasopharyngeal carcinoma (NPC) cells.[6] In these cells, this compound was found to decrease the phosphorylation of both EGFR and ERK.[6]

Quantitative Data on this compound's Efficacy

The anti-proliferative effects of this compound have been quantified in various cancer cell lines. The following tables summarize the reported GI50 (50% growth inhibition) and IC50 (50% inhibitory concentration) values.

Table 1: GI50 Value of this compound in Kidney Cancer Cell Lines [1][2]

| Cell Line | Cancer Type | GI50 (µM) |

| Various Kidney Cancer Cell Lines | Renal Cell Carcinoma | ~10 |

Table 2: IC50 Values of this compound in Neuroblastoma Cell Lines [4][5]

| Cell Line | IC50 (µM) |

| SK-N-AS | 4.3 |

| SH-SY5Y | 5.3 |

| SK-N-FI | 6.5 |

| IMR-32 | 10.3 |

| SK-N-DZ | 12.7 |

| Kelly | 14.8 |

| BE(2)-C | 32.0 |

| SK-N-BE(2) | 53.9 |

Table 3: Effect of this compound on Cell Viability in Nasopharyngeal Carcinoma Cells [6]

| Cell Line | Concentration (µM) | Treatment Duration (h) | Cell Viability (%) |

| CNE-2 | 4 | 48 | 86.88 |

| CNE-2 | 6 | 48 | 55.41 |

| CNE-2 | 8 | 48 | 49.93 |

| CNE-2 | 12 | 48 | 37.06 |

| 5-8F | 4 | 48 | 77.68 |

| 5-8F | 6 | 48 | 38.55 |

| 5-8F | 8 | 48 | 21.82 |

| 5-8F | 12 | 48 | 7.41 |

Signaling Pathways Modulated by this compound

The primary signaling pathway affected by this compound is the p21-mediated cell cycle regulation pathway. Additionally, in specific cancer types, it influences the EGFR/ERK pathway.

p21 Attenuation Pathway

This compound acts upstream of p21 protein expression, reducing its mRNA levels. This leads to a decrease in p21 protein, which in turn can relieve the inhibition of cyclin-dependent kinases (CDKs), potentially impacting cell cycle progression and apoptosis. The p53-independent nature of this regulation is a key feature.

EGFR/ERK Signaling Pathway Inhibition

In nasopharyngeal carcinoma, this compound has been shown to inhibit the phosphorylation of EGFR, which subsequently leads to reduced phosphorylation and activation of its downstream effector, ERK.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the function of this compound.

Cell Viability and Proliferation Assays

Objective: To determine the effect of this compound on the viability and proliferation of cancer cells.

A. MTS Assay (for Neuroblastoma Cell Lines) [4]

-

Cell Seeding: Seed neuroblastoma cells in 96-well plates at a density that allows for logarithmic growth during the treatment period.

-

Treatment: After 24 hours, treat the cells with various concentrations of this compound (e.g., 0.01 µM to 50 µM) or vehicle control (DMSO).

-

Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

-

MTS Reagent Addition: Add 20 µL of CellTiter 96® AQueous One Solution Reagent (Promega) to each well.

-

Incubation: Incubate for 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.

B. CCK-8 Assay (for Nasopharyngeal Carcinoma Cell Lines) [6]

-

Cell Seeding: Seed CNE-2 or 5-8F cells in 96-well plates.

-

Treatment: Treat cells with desired concentrations of this compound (e.g., 4, 6, 8, 12 µM).

-

Incubation: Incubate for 48 hours.

-

CCK-8 Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

-

Incubation: Incubate for 1-2 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 450 nm.

-

Data Analysis: Express cell viability as a percentage of the control group.

Western Blot Analysis

Objective: To detect the levels of specific proteins (e.g., p21, p-EGFR, p-ERK) in cancer cells following treatment with this compound.

-

Cell Culture and Treatment: Grow cancer cells to 70-80% confluency and treat with this compound at desired concentrations (e.g., 10 µM) for a specific duration (e.g., 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

-

SDS-PAGE: Separate the protein samples on a 4-20% polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p21, anti-p-EGFR, anti-p-ERK, and loading controls like β-actin or GAPDH) overnight at 4°C. Recommended dilutions should be optimized, but a starting point of 1:1000 is common.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify band intensities using densitometry software and normalize to a loading control.

Conclusion

This compound is a selective p21 attenuator that demonstrates significant anti-proliferative and pro-apoptotic effects in a range of cancer cell lines. Its ability to reduce p21 levels independently of p53 makes it a particularly interesting compound for cancers with mutated p53. While its primary mechanism of action is through the attenuation of p21, its off-target effects on the EGFR/ERK pathway in certain contexts warrant further investigation. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to explore the therapeutic potential of this compound and to further elucidate the intricate roles of p21 in cancer biology. Future studies should focus on a more detailed understanding of the transcriptional regulation of p21 by this compound and its efficacy in in vivo models.

References

- 1. cancer-research-network.com [cancer-research-network.com]

- 2. MTT assay overview | Abcam [abcam.com]

- 3. A novel p21 attenuator which is structurally related to sorafenib - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A novel p21 attenuator which is structurally related to sorafenib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Preliminary Studies of UC2288 in Parkinson's Disease Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary preclinical research on UC2288, a novel p21 attenuator, in models of Parkinson's disease (PD). The data and protocols are compiled from a key study investigating its neuroprotective potential.